(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride

Stat3 inhibitor phosphopeptidomimetic prodrug cancer signaling

(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride (CAS 1443252-76-3), also designated 4,4-dimethyl-L-proline hydrochloride or H-4,4-DiMe-Pro-OH·HCl, is a chiral non-proteinogenic cyclic amino acid derivative bearing a gem-dimethyl substitution at the pyrrolidine C4 position. It is supplied as the hydrochloride salt (molecular formula C₇H₁₄ClNO₂, MW 179.64) and used primarily as a conformationally constrained proline surrogate in solid-phase peptide synthesis (SPPS), peptidomimetic design, and prodrug construction.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64
CAS No. 1443252-76-3
Cat. No. B3034205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride
CAS1443252-76-3
Molecular FormulaC7H14ClNO2
Molecular Weight179.64
Structural Identifiers
SMILESCC1(CC(NC1)C(=O)O)C.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-7(2)3-5(6(9)10)8-4-7;/h5,8H,3-4H2,1-2H3,(H,9,10);1H/t5-;/m0./s1
InChIKeyRTSRUEOIZRIOBZ-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4,4-Dimethylpyrrolidine-2-carboxylic Acid Hydrochloride (CAS 1443252-76-3): A Chiral 4,4-Disubstituted Proline Building Block for Peptide and Prodrug Design


(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride (CAS 1443252-76-3), also designated 4,4-dimethyl-L-proline hydrochloride or H-4,4-DiMe-Pro-OH·HCl, is a chiral non-proteinogenic cyclic amino acid derivative bearing a gem-dimethyl substitution at the pyrrolidine C4 position . It is supplied as the hydrochloride salt (molecular formula C₇H₁₄ClNO₂, MW 179.64) and used primarily as a conformationally constrained proline surrogate in solid-phase peptide synthesis (SPPS), peptidomimetic design, and prodrug construction . The free base form carries CAS 891183-50-9 . Its defining structural feature—the gem-dimethyl group—imposes restricted pyrrolidine ring puckering and alters the cis/trans amide equilibrium relative to native L-proline, properties that have been exploited to enhance metabolic stability and cellular potency of phosphopeptidomimetic prodrugs targeting the Stat3 SH2 domain [1].

Why L-Proline Cannot Substitute for (S)-4,4-Dimethylpyrrolidine-2-carboxylic Acid Hydrochloride in Prodrug and Constrained-Peptide Applications


Native L-proline, although the biosynthetic progenitor of this compound class, suffers from conformational flexibility at the pyrrolidine ring, a roughly isoenergetic cis/trans X-Pro amide equilibrium, and susceptibility to CYP450-mediated C4 oxidation that limits the metabolic stability of proline-containing prodrugs [1]. The 4,4-gem-dimethyl substitution directly addresses these liabilities: the steric bulk locks the ring into a restricted puckering envelope, alters the cis/trans amide ratio, and blocks the primary site of oxidative metabolism [2]. Consequently, even when the intrinsic target binding affinity of 4,4-dimethylproline-containing constructs is comparable to that of native proline (IC₅₀ ≈ 155 nM vs. 154 nM), the cellular potency can differ by >20-fold in favor of the dimethyl analog, as demonstrated in Stat3 SH2-domain phosphopeptidomimetic prodrugs [3]. Generic replacement with L-proline therefore sacrifices both metabolic robustness and the conformational pre-organization required for consistent structure–activity relationships.

Quantitative Differentiation Evidence for (S)-4,4-Dimethylpyrrolidine-2-carboxylic Acid Hydrochloride Versus Closest Analogs


Cellular Prodrug Potency: 4,4-Dimethylproline Outperforms L-Proline by >20-Fold in Stat3 SH2-Domain Inhibition

In a direct head-to-head comparison within the same phosphopeptidomimetic prodrug scaffold (β-methyl-4-phosphocinnamoyl-leucinyl-Xaa-4-aminopentamide), replacement of the central proline residue with 4,4-dimethylproline shifted the cellular IC₅₀ for constitutive Stat3 Tyr705 phosphorylation in MDA-MB-468 breast tumor cells from approximately 10 µM (proline) to complete inhibition at 0.5 µM (4,4-dimethylproline), representing an approximately 20-fold potency gain [1]. Critically, the intrinsic SH2-domain binding affinity measured by fluorescence polarization was nearly identical (IC₅₀ 155 ± 31 nM for 4,4-dimethylproline vs. 154 ± 10 nM for proline), confirming that the cellular potency advantage derives from improved metabolic stability rather than enhanced target engagement [2].

Stat3 inhibitor phosphopeptidomimetic prodrug cancer signaling

Intrinsic SH2-Domain Binding Affinity: 4,4-Dimethylproline Maintains Target Engagement Parity with Native Proline

A fluorescence polarization competitive binding assay across a panel of 4-substituted proline analogues incorporated into a β-methyl-4-phosphocinnamoyl-leucinyl-Xaa-4-aminopentamide peptide demonstrated that 4,4-dimethylproline (4,4-Me₂Pro) exhibits an IC₅₀ of 155 ± 31 nM, statistically indistinguishable from native proline (154 ± 10 nM) [1]. By contrast, 4,4-difluoroproline showed modestly improved affinity (121 ± 16 nM), while cis-4-fluoroproline was weaker (246 ± 62 nM). This indicates that the 4,4-dimethyl substitution does not compromise the pharmacophore's target recognition capability, providing a neutral binding platform upon which metabolic stability advantages can be layered without affinity penalties.

SH2 domain fluorescence polarization binding affinity proline analogue SAR

Prolyl-tRNA Synthetase Recognition: 4,4-Dimethylproline Is Activated as a Proline Surrogate for Ribosomal Incorporation

Shirota et al. (1977) demonstrated that 4,4-dimethyl-DL-proline is a substrate for prolyl-tRNA ligase, the enzyme responsible for charging tRNAᴾʳᵒ with proline for ribosomal protein synthesis [1]. This enzymatic activation is a prerequisite for incorporation of proline analogues into nascent polypeptide chains, including collagen. The study evaluated 4,4-dimethyl-DL-proline alongside 4,4-difluoro-L-proline as potential collagen biosynthesis inhibitors, establishing that the 4,4-dimethyl modification does not abolish recognition by the translational machinery—a critical filter that many proline analogues fail. While the original work used the racemate, the (S)-enantiomer (L-configuration) is the biologically relevant isomer for ribosomal incorporation, directly establishing this compound's utility in co-translational protein modification and collagen inhibition studies.

prolyl-tRNA ligase collagen biosynthesis protein engineering non-canonical amino acid

Lipophilicity Differential: 4,4-Dimethylproline Hydrochloride Is Substantially More Lipophilic Than L-Proline

Computed physicochemical properties from the Bidepharm product specification sheet indicate that (S)-4,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride (as the HCl salt) has a SwissADME consensus Log Pₒ/w of −0.15 across five computational methods (iLOGP = 0.0, XLOGP3 = −0.73, WLOGP = 0.88, MLOGP = −1.53, SILICOS-IT = 0.62) . In contrast, native L-proline (zwitterionic form) has a PubChem XLogP3 of −2.5 [1]. This approximately 2.4 log-unit increase in lipophilicity translates to a theoretical ~250-fold higher octanol–water partition coefficient for the neutral species, consistent with improved passive membrane permeability. The higher lipophilicity aligns with the enhanced cellular potency observed in the Stat3 prodrug studies and suggests superior oral absorption potential for 4,4-dimethylproline-containing peptide therapeutics. Additionally, the compound is predicted to have high gastrointestinal absorption (SwissADME BOILED-Egg model) and blood–brain barrier permeability .

lipophilicity Log P membrane permeability ADME physicochemical property

Conformational Pre-Organization: 4,4-Disubstitution Enhances Stereochemical Integrity During Peptide Coupling

Unlike natural L-proline, which can undergo epimerization at Cα under basic peptide coupling conditions, 4,4-disubstituted proline variants including 4,4-dimethylproline benefit from the Thorpe–Ingold effect: the gem-dimethyl substituents at C4 restrict the conformational freedom of the pyrrolidine ring, reducing the accessibility of transition states that lead to α-proton abstraction and racemization [1]. This steric buttressing effect—a well-established principle in dialkyl-substituted heterocycles—provides enhanced stereochemical stability during both solution-phase and solid-phase peptide synthesis (SPPS) [2]. Furthermore, the locked ring puckering biases the X-Pro peptide bond toward a narrower cis/trans distribution, reducing conformational heterogeneity in the final peptide product and simplifying NMR characterization and SAR interpretation. The Boc- and Fmoc-protected derivatives are commercially available and compatible with standard SPPS protocols, allowing direct incorporation without specialized coupling conditions.

solid-phase peptide synthesis racemization conformational constraint pyrrolidine puckering

Procurement-Relevant Application Scenarios for (S)-4,4-Dimethylpyrrolidine-2-carboxylic Acid Hydrochloride


Phosphopeptidomimetic Prodrug Development Targeting Intracellular SH2-Domain Proteins

Builds on the Mandal et al. (2012) demonstration that 4,4-dimethylproline substitution in Stat3 SH2-domain prodrugs confers a >20-fold cellular potency advantage over native proline at equivalent intrinsic binding affinity [1]. This scaffold is directly relevant to programs targeting Stat3, Stat5, or other SH2-domain-containing proteins implicated in oncology. The compound's balanced lipophilicity (consensus Log P −0.15) and predicted high GI absorption make it suitable for oral prodrug candidates.

Conformationally Constrained Peptide Therapeutics Requiring Defined cis/trans Amide Geometry

The gem-dimethyl group at C4 restricts pyrrolidine ring puckering, narrowing the accessible conformational space and biasing the X-Pro amide bond geometry [1]. This is valuable in peptide drug design where a specific cis or trans conformation is required for biological activity, enabling structure–activity studies that isolate the bioactive amide geometry without confounding conformational averaging [2].

Collagen Biosynthesis Inhibition and Fibrosis Research Using Proline Surrogates

The validated activation of 4,4-dimethyl-DL-proline by prolyl-tRNA ligase (Shirota et al., 1977) establishes its credentials as a ribosomal proline surrogate [1]. The (S)-enantiomer (L-configuration) is the biologically active form for co-translational incorporation into collagen. Researchers studying fibrotic diseases (scleroderma, pulmonary fibrosis, liver cirrhosis) can employ this building block to construct collagen synthesis inhibitors or to probe proline metabolism in disease models.

Solid-Phase Peptide Synthesis of Aggregation-Prone or Epimerization-Sensitive Sequences

The Thorpe–Ingold conformational restriction and reduced α-proton acidity of 4,4-dimethylproline relative to L-proline minimize racemization during Fmoc-SPPS coupling steps [1], while the increased steric bulk around the pyrrolidine nitrogen can reduce inter-chain aggregation during stepwise elongation [2]. This is particularly advantageous for synthesizing long or difficult peptide sequences where proline-induced aggregation or epimerization typically compromises crude purity and isolated yield.

Quote Request

Request a Quote for (S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.